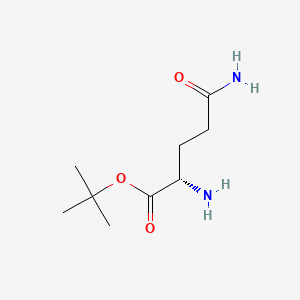![molecular formula C16H19N5O2 B10758938 7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin](/img/structure/B10758938.png)
7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,8-dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin” is a mouthful, but its structure holds intriguing possibilities. This compound belongs to the pterin family, which includes essential molecules involved in various biological processes. Let’s explore its significance!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with 6-hydroxymethyl-7,8-dihydropterin, which undergoes methylation at the 7-position using appropriate reagents. The phenylethyl group is then introduced via nucleophilic substitution or other synthetic methods.
Reaction Conditions::- Methylation: Achieved using methylating agents (e.g., diazomethane) under mild conditions.
- Phenylethyl Group Introduction: Nucleophilic substitution with phenylethyl halides (e.g., bromide or chloride).
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. specific industrial methods for this compound may not be widely documented.
Chemical Reactions Analysis
Reaction Types::
Oxidation: Oxidative processes may occur at the hydroxymethyl group or the phenylethyl moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitutions during synthesis or further modifications.
Enzymatic Reactions: Enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) play a role in its biosynthesis.
Methylating Agents: Diazomethane, dimethyl sulfate.
Nucleophiles: Phenylethyl halides (bromide, chloride).
Enzymes: HPPK, involved in pterin biosynthesis.
- The fully substituted compound itself.
- Intermediates during synthesis.
Scientific Research Applications
Chemistry::
Pterin Chemistry: Understanding its reactivity, stability, and interactions.
Drug Design: Targeting enzymes like HPPK for therapeutic purposes.
Folate Pathway: Pterins are crucial for folate biosynthesis, impacting DNA synthesis and repair.
Antiparasitic and Antibacterial Agents: Potential drug candidates.
Biocatalysis: Enzymatic production methods.
Pharmaceuticals: Developing novel drugs.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Its combination of hydroxymethyl, methyl, and phenylethyl groups sets it apart.
Similar Compounds: Other pterins (e.g., tetrahydrobiopterin, dihydrobiopterin).
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(7S)-2-amino-6-(hydroxymethyl)-7-methyl-7-(2-phenylethyl)-3,8-dihydropteridin-4-one |
InChI |
InChI=1S/C16H19N5O2/c1-16(8-7-10-5-3-2-4-6-10)11(9-22)18-12-13(21-16)19-15(17)20-14(12)23/h2-6,22H,7-9H2,1H3,(H4,17,19,20,21,23)/t16-/m0/s1 |
InChI Key |
XMFJTCGUDFSWSW-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@]1(C(=NC2=C(N1)N=C(NC2=O)N)CO)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1(C(=NC2=C(N1)N=C(NC2=O)N)CO)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)
![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
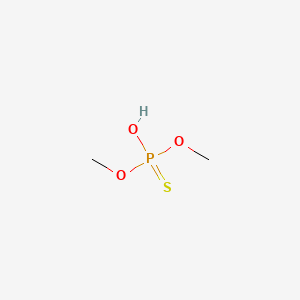
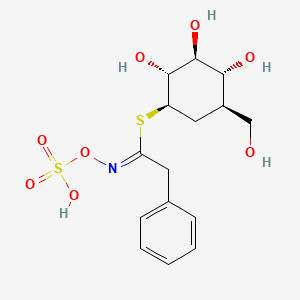
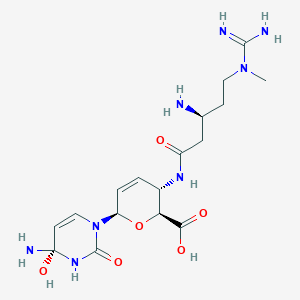

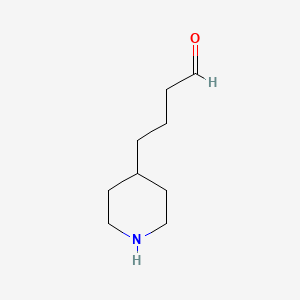
![5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid](/img/structure/B10758892.png)
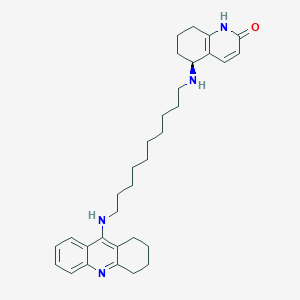

![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10758914.png)

